molecular formula C9H16N4O3 B2585769 N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine CAS No. 1429417-42-4

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine

Cat. No. B2585769
CAS RN: 1429417-42-4
M. Wt: 228.252
InChI Key: VRHVJJDAGNAVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MNP, and it is a pyrazole-based compound that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of MNP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. MNP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MNP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
MNP has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that MNP can induce apoptosis, a process of programmed cell death, in cancer cells. MNP has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells stimulated with lipopolysaccharide (LPS). In vivo studies have demonstrated that MNP can reduce the growth of tumors in mice and improve the survival of mice infected with influenza virus.

Advantages and Limitations for Lab Experiments

MNP has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, MNP also has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, MNP can undergo metabolic degradation in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Future Directions

For the research on MNP include the development of new analogs, investigation of its molecular targets and signaling pathways, and evaluation of its safety and toxicity.

Synthesis Methods

MNP is a pyrazole-based compound that can be synthesized using various methods. One of the most common methods for synthesizing MNP is the reaction between 4-nitro-1-propan-2-ylpyrazole-3-carboxylic acid and 2-methoxyethylamine. This reaction is typically carried out in the presence of a suitable catalyst, such as triethylamine or N,N-diisopropylethylamine.

Scientific Research Applications

MNP has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MNP has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In drug discovery, MNP has been used as a lead compound for developing new drugs with improved therapeutic properties. In material science, MNP has been used as a building block for constructing functional materials with unique properties.

properties

IUPAC Name

N-(2-methoxyethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O3/c1-7(2)12-6-8(13(14)15)9(11-12)10-4-5-16-3/h6-7H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHVJJDAGNAVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NCCOC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90480940

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